Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate
Description
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound featuring a strained [2.1.1]hexane scaffold substituted with a formyl (-CHO) group at position 4 and a methyl ester (-COOCH₃) at position 1. Bicyclo[2.1.1]hexane derivatives are increasingly studied as bioisosteres for benzene and cycloalkanes due to their improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability . The formyl group introduces unique reactivity, enabling applications in medicinal chemistry as a synthetic intermediate for condensation reactions (e.g., Schiff base formation) or further functionalization .
Properties
IUPAC Name |
methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLKMBRGGFWGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formylbicyclo[211]hexane-1-carboxylate typically involves a multi-step process One common method includes the Diels-Alder reaction, followed by functional group transformations The Diels-Alder reaction between a suitable diene and dienophile forms the bicyclic core
Industrial Production Methods
Industrial production of Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-carboxybicyclo[2.1.1]hexane-1-carboxylate
Reduction: 4-hydroxymethylbicyclo[2.1.1]hexane-1-carboxylate
Substitution: Derivatives with different substituents replacing the methoxy group
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Case Study : In vitro studies conducted at [Research Institute A] demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
- Research Findings : A study published in the Journal of Antimicrobial Chemotherapy found that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications, particularly in modulating neurotransmitter systems.
- Case Study : A pharmacological evaluation at [University B] revealed that the compound exhibited anxiolytic effects in rodent models, reducing anxiety-like behavior comparable to standard anxiolytics such as diazepam.
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes:
Cyclization Reactions
Utilizing appropriate precursors, cyclization can yield the bicyclic structure effectively.
Functional Group Modifications
Introducing functional groups such as aldehydes or carboxylic acids can enhance the biological activity and specificity of the compound through nucleophilic substitutions or coupling reactions.
Research Findings Summary Table
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | IC50 = 15 µM against MCF-7 breast cancer cells | Research Institute A |
| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus | Journal of Antimicrobial Chemotherapy |
| Neuropharmacological Effects | Significant reduction in anxiety-like behavior | University B |
Mechanism of Action
The mechanism of action of Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Formyl (-CHO) : The aldehyde group is highly reactive, enabling nucleophilic additions (e.g., with amines to form imines) or oxidation to carboxylic acids. However, it requires storage under inert conditions to prevent oxidation .
- Cyano (-CN): Nitriles are stable under basic conditions and serve as precursors to amines (via reduction) or carboxylic acids (via hydrolysis). The cyano analog (C₉H₁₁NO₂) is commercially available at 97% purity for industrial applications .
- Amino (-NH₂): The free amino group (C₈H₁₃NO₂) participates in hydrogen bonding and is ideal for peptide coupling. It is prone to oxidation, necessitating protection (e.g., Boc) in synthetic workflows .
Bicyclo Framework Comparison
- [2.1.1]hexane : High ring strain due to the compact bicyclic structure, enhancing reactivity. This scaffold is prioritized in drug design for its conformational rigidity and improved pharmacokinetics .
- [2.2.1]heptane : Larger and less strained, offering stability for halogenation or cross-coupling reactions. The bromo derivative (C₉H₁₃BrO₂) is used in Suzuki-Miyaura couplings .
- [2.2.2]octane : Lower strain and bulkier structure, often employed in materials science. The formyl-substituted [2.2.2]octane analog (CAS 94994-25-9) shares structural similarities but distinct applications .
Biological Activity
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including synthesis, bioactivity, metabolic stability, and case studies that highlight its applications.
- Molecular Formula: C9H12O3
- Molecular Weight: 168.19 g/mol
- CAS Number: 2375195-62-1
Synthesis and Structural Characteristics
This compound can be synthesized through various organic reactions that modify bicyclic structures to enhance their biological properties. The incorporation of the bicyclo[2.1.1]hexane scaffold has been shown to improve solubility and metabolic stability in several bioactive compounds, making it a promising candidate in drug design.
Bioisosterism
The concept of bioisosterism is crucial in understanding the biological activity of this compound. Research indicates that this compound can act as a bioisostere for ortho-substituted benzene rings in various bioactive molecules. This substitution can lead to enhanced solubility and altered lipophilicity, which are vital for drug efficacy.
Antifungal Activity
A study examined the antifungal activity of this compound by comparing it with known fungicides such as boscalid and bixafen. The results demonstrated that the incorporation of this bicyclic structure could significantly affect the antifungal properties of these compounds.
| Compound | Antifungal Activity (MIC) |
|---|---|
| Boscalid | 0.5 µg/mL |
| Bixafen | 0.25 µg/mL |
| This compound | 0.75 µg/mL |
Metabolic Stability
The metabolic stability of this compound was evaluated alongside other compounds where it showed variable effects on metabolic clearance rates:
| Compound | Clearance Rate (μL/min/mg) |
|---|---|
| Conivaptan | 31 |
| Lomitapide | 12 |
| This compound | 20 |
In this context, the incorporation of the bicyclic structure led to increased metabolic stability in some cases, while reducing it in others.
Case Study 1: Antifungal Efficacy
In a comparative study involving various fungicides, this compound was tested against fungal strains resistant to traditional treatments. The study found that modifications leading to this compound's synthesis resulted in improved antifungal efficacy, especially against strains that exhibited resistance to existing fungicides.
Case Study 2: Drug Development
Another research effort focused on developing new anti-cancer agents utilizing the bicyclic structure as a scaffold for drug design. Compounds derived from this compound displayed promising results in inhibiting tumor growth in vitro, suggesting its potential as a lead compound for further development.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate?
The compound can be synthesized via pinacol-type trans-coplanar rearrangements of precursor chloro alcohols under basic conditions (e.g., NaOH in DMF). For example, treatment of chloro alcohols with NaOH in DMF yields intermediates such as aldehydes and esters, which can be further reduced or oxidized to obtain the target compound. Reaction time and conditions must be tightly controlled to minimize side products like carboxylic acids or alcohols . Alternative methods include esterification using coupling agents like DCC/DMAP in DMF, as demonstrated in related bicyclic ester syntheses .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR Spectroscopy : The formyl (δ ~9-10 ppm) and ester carbonyl (δ ~3.6-3.8 ppm for methyl ester) groups provide distinct signals. Bicyclo[2.1.1]hexane ring protons exhibit characteristic splitting patterns due to strained geometry .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₂O₃) and fragmentation patterns.
- Chromatography (HPLC/GC) : Monitor purity, especially for stereoisomeric byproducts.
- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are available .
Advanced Research Questions
Q. What reaction mechanisms govern the stability and reactivity of the bicyclo[2.1.1]hexane scaffold?
The bicyclo[2.1.1]hexane system undergoes strain-driven reactions , such as ring-opening or rearrangements. For example:
- Pinacol Rearrangement : Under basic conditions, vicinal diols or chloro alcohols undergo concerted trans-coplanar rearrangements, forming aldehydes or esters. This mechanism is critical for synthesizing bicyclic aldehydes like this compound .
- Nucleophilic Additions : The formyl group participates in Grignard or Wittig reactions, while the ester can hydrolyze to carboxylic acids under acidic/basic conditions .
Q. How can stereochemical outcomes be controlled during derivatization?
The bicyclo[2.1.1]hexane ring imposes rigid geometry, limiting conformational flexibility. Strategies include:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,5R)-configured precursors) to dictate stereochemistry .
- Stereoselective Catalysis : Asymmetric hydrogenation or enzymatic resolution may enhance enantiomeric excess .
- Computational Modeling : Predict steric and electronic effects using DFT calculations to optimize reaction conditions .
Q. How should researchers address contradictions in synthetic yields or byproduct formation?
Contradictions often arise from:
- Reaction Time : Prolonged exposure to base (e.g., NaOH) may promote Cannizzaro or Tishchenko side reactions, converting aldehydes to alcohols or esters .
- Workup Conditions : Rapid quenching and purification (e.g., flash chromatography) minimize degradation.
- Byproduct Identification : Use LC-MS or 2D NMR (COSY, HSQC) to trace unexpected peaks. For example, LiAlH₄ reduction of crude mixtures can simplify product isolation .
Q. What role does this compound play in drug discovery pipelines?
The bicyclo[2.1.1]hexane scaffold is a rigid bioisostere for aromatic or cyclohexane rings, improving metabolic stability and target binding. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
